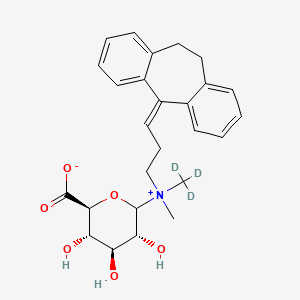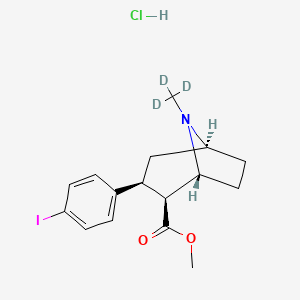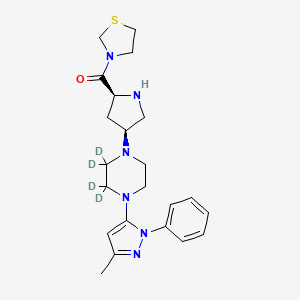
Teneligliptin-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Teneligliptin-d4 is a deuterated form of Teneligliptin, a pharmaceutical drug used for the treatment of type 2 diabetes mellitus. Teneligliptin belongs to the class of anti-diabetic drugs known as dipeptidyl peptidase-4 inhibitors. These inhibitors work by increasing the levels of incretin hormones, which help to regulate blood glucose levels by increasing insulin secretion and decreasing glucagon secretion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Teneligliptin-d4 involves the incorporation of deuterium atoms into the Teneligliptin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediates, purification, and final product isolation. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, is essential for monitoring the quality and consistency of the final product.
化学反应分析
Types of Reactions
Teneligliptin-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of hydroxylated or ketone derivatives, while reduction may yield alcohols or amines. Substitution reactions may produce various substituted derivatives of this compound.
科学研究应用
Teneligliptin-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Teneligliptin in pharmaceutical formulations.
Biology: Studied for its effects on cellular processes and metabolic pathways in various biological systems.
Medicine: Investigated for its potential therapeutic effects in the treatment of type 2 diabetes mellitus and related metabolic disorders.
Industry: Used in the development and optimization of pharmaceutical formulations and drug delivery systems.
作用机制
Teneligliptin-d4 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. These hormones stimulate insulin secretion and suppress glucagon secretion in a glucose-dependent manner, thereby helping to regulate blood glucose levels. The molecular targets and pathways involved include the incretin receptors and downstream signaling pathways that mediate insulin and glucagon secretion.
相似化合物的比较
Similar Compounds
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used for the treatment of type 2 diabetes mellitus.
Saxagliptin: A dipeptidyl peptidase-4 inhibitor with a similar mechanism of action.
Linagliptin: A dipeptidyl peptidase-4 inhibitor with unique pharmacokinetic properties.
Uniqueness of Teneligliptin-d4
This compound is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This can lead to improved therapeutic efficacy and reduced side effects compared to non-deuterated analogs. Additionally, this compound has been shown to have potent and selective inhibition of dipeptidyl peptidase-4, making it a valuable tool for scientific research and therapeutic applications.
属性
分子式 |
C22H30N6OS |
|---|---|
分子量 |
430.6 g/mol |
IUPAC 名称 |
[(2S,4S)-4-[2,2,3,3-tetradeuterio-4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1/i7D2,9D2 |
InChI 键 |
WGRQANOPCQRCME-NYTZRLBRSA-N |
手性 SMILES |
[2H]C1(C(N(CCN1[C@H]2C[C@H](NC2)C(=O)N3CCSC3)C4=CC(=NN4C5=CC=CC=C5)C)([2H])[2H])[2H] |
规范 SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


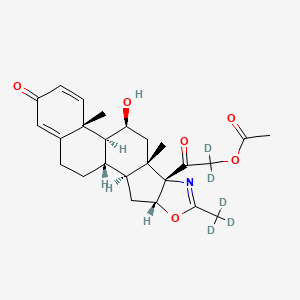
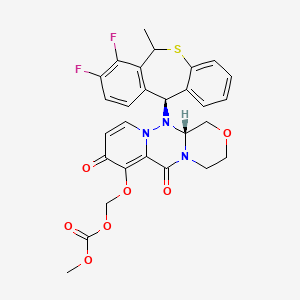
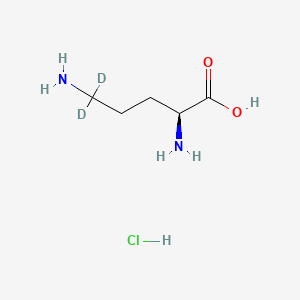
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
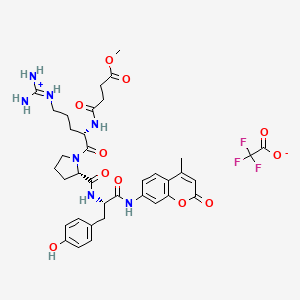

![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)

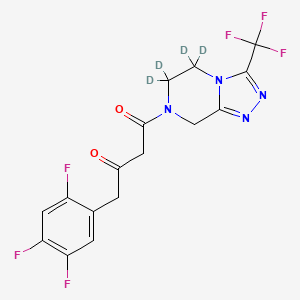
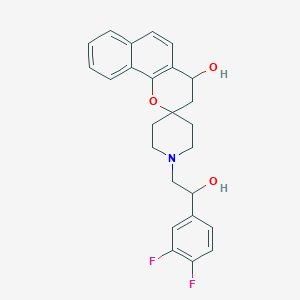

![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
